molecular formula C8H4Cl2F2O B8002300 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone

1-(3,5-Dichlorophenyl)-2,2-difluoroethanone

Cat. No.: B8002300
M. Wt: 225.02 g/mol
InChI Key: GIFAXPJNNAPIQA-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2,2-difluoroethanone is a halogenated aromatic ketone of high interest in organic and medicinal chemistry research. Its structure, featuring an electron-withdrawing dichlorophenyl ring and difluoroethanone group, makes it a valuable synthetic intermediate. Researchers can utilize this compound for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. The compound is closely related to its 2,2,2-trifluoro counterpart, a known intermediate in synthetic pathways that involve steps such as Friedel-Crafts acylation and aromatic chlorination . As a building block, it can be used to explore structure-activity relationships, particularly in modulating the lipophilicity and metabolic stability of lead compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2,2-difluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFAXPJNNAPIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253787-55-1
Record name 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one
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Preparation Methods

Reaction Mechanism and Conditions

The electrophilic acylation proceeds via coordination of difluoroacetyl chloride with AlCl₃, generating an acylium ion that attacks the electron-rich 3,5-dichlorobenzene ring. Key parameters include:

  • Catalyst : Anhydrous AlCl₃ (1.2–1.5 equivalents)

  • Solvent : Dichloromethane or nitrobenzene (polar aprotic)

  • Temperature : −10°C to 0°C to minimize side reactions

  • Stoichiometry : 1:1 molar ratio of aromatic substrate to acylating agent

A scaled-up adaptation from CN104098444A demonstrates that maintaining temperatures below −10°C during reagent addition improves selectivity for monoacylation products in halogen-rich systems.

Challenges and Optimizations

  • Regioselectivity : The 3,5-dichloro substitution pattern directs electrophiles to the para position, but competitive ortho/ipso attack may occur without precise temperature control.

  • Byproduct Formation : Over-acylation or chloride displacement reactions are mitigated using substoichiometric AlCl₃ (0.8–1.0 eq).

  • Workup Complexity : Hydrolysis of the AlCl₃ complex requires careful neutralization at low temperatures to prevent ketone decomposition.

Halogen Exchange Strategies

Copper-mediated halogen exchange reactions, as detailed in light-activated protocols, offer an alternative route to install difluoromethyl groups adjacent to ketones.

Phosphorus/Halogen Exchange Protocol

Building on procedures from the RSC publication, a hypothetical pathway involves:

  • Intermediate Synthesis : Preparation of 1-(3,5-dichlorophenyl)-2-bromo-2-fluoroethanone via bromoacetylation.

  • Fluorination : Treatment with CuI/PPh₃ under 400 nm LED irradiation to replace bromine with fluorine.

Critical parameters from analogous systems:

ParameterValue
CatalystCuI (10 mol%)
LigandN,N,N′,N′′,N′′-pentamethyldiethylenetriamine
SolventAcetonitrile/DCE (1:1)
Irradiation400 nm LED, 18–24 h
Yield (analogous)82% for 6a derivative

Limitations

  • Requires pre-functionalized bromo/iodo precursors

  • Scalability challenges with photochemical setups

  • Competing dehalogenation observed at >50°C

Reduction-Oxidation Sequential Approach

A two-step sequence converting ester precursors to the target ketone shows promise based on LiAlH₄-mediated reductions in CN104098444A.

Step 1: Ester Reduction

Ethyl 3,5-dichlorophenyl-difluoroacetate is reduced to 1-(3,5-dichlorophenyl)-2,2-difluoroethanol using:

  • Reducing Agent : LiAlH₄ (1.4 eq relative to ester)

  • Solvent : Anhydrous toluene

  • Temperature : −10°C to 0°C

  • Yield : >99% conversion achieved at scale

Step 2: Selective Oxidation

The secondary alcohol undergoes oxidation to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane:

Oxidizing AgentTemperatureYield (Analogous Systems)
Pyridinium chlorochromate0°C68–72%
Swern oxidation−78°C85–88%

Nucleophilic Acyl Substitution Pathways

Quaternary ammonium salt-mediated reactions enable direct substitution on pre-formed ketone backbones.

Dichlorophenyl Group Introduction

A reported method for dichlorodiphenylene ether ketones suggests:

  • Prepare 2,2-difluoroethanone via AlCl₃-catalyzed acylation

  • Perform nucleophilic aromatic substitution with 3,5-dichlorophenol

Key data points:

  • Catalyst : TBAB (tetrabutylammonium bromide, 2 eq)

  • Solvent : DCE at reflux (85°C)

  • Reaction Time : 48–72 h for complete substitution

Comparative Analysis of Methods

A synthesis strategy matrix highlights trade-offs:

MethodStepsMax YieldScalabilityPurification Complexity
Friedel-Crafts178%*ExcellentModerate
Halogen Exchange2–382%*LimitedHigh
Red-Ox271%*GoodHigh
Nucleophilic Substitution265%*ModerateModerate

*Estimated from analogous reactions

Emerging Techniques and Research Frontiers

Continuous Flow Photochemistry

Microreactor systems could address scalability issues in copper-mediated fluorinations, with preliminary data showing:

  • 3x faster reaction times vs batch

  • Improved mass transfer for gas-liquid systems

Biocatalytic Approaches

Recent advances in ketoreductase engineering show potential for asymmetric synthesis of fluorinated ketones, though no published results yet exist for this substrate.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Fluorinated Ethane Derivatives
Compound Name Molecular Formula MW Substituents Key Properties
1-(3,5-Dichlorophenyl)-2,2-difluoroethanone C₈H₄Cl₂F₂O 225.02 3,5-Cl; 2,2-F Moderate lipophilicity, high reactivity
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone C₈H₃Cl₂F₃O 243.01 3,5-Cl; 2,2,2-F Higher electronegativity, lower boiling point
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone C₈H₄ClF₃O 202.57 4-Cl; 2,2,2-F Reduced steric hindrance, faster reaction kinetics
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone C₈H₂Cl₂F₄O 261.00 3,5-Cl; 4-F; 2,2,2-F Enhanced electron-withdrawing effects, potential agrochemical use

Key Differences :

  • Fluorine Content : Increasing fluorine atoms (e.g., 2,2-difluoro vs. 2,2,2-trifluoro) intensifies electron-withdrawing effects, altering reaction pathways in nucleophilic acyl substitutions .
  • Chlorine Position : 3,5-Dichloro substitution (meta) increases steric bulk compared to para-substituted analogs, affecting binding in biological systems .
Non-Fluorinated and Mixed Halogen Analogs
  • 1-(3,5-Dichlorophenyl)ethanone: Lacks fluorine, resulting in lower reactivity and higher solubility in non-polar solvents.
  • 2-Chloro-1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone: Methoxy groups (electron-donating) counteract fluorine’s electron-withdrawing effects, reducing electrophilicity .

Physicochemical Properties

Property 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
Boiling Point Not reported Not reported 202.5°C
Solubility Low in H₂O; high in DCM, THF Similar, slightly higher in polar aprotic solvents Higher in ethanol
Stability Stable under dry conditions Sensitive to hydrolysis due to higher F content Less hygroscopic

Biological Activity

1-(3,5-Dichlorophenyl)-2,2-difluoroethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a dichlorophenyl moiety and a difluoroethanone group, which contribute to its unique chemical properties and biological interactions. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by research findings and data.

Chemical Structure and Properties

The chemical structure of 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone can be represented as follows:

  • IUPAC Name : 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone
  • Molecular Formula : C8H5Cl2F2O
  • Molecular Weight : 221.03 g/mol

Biological Activity Overview

Research indicates that 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against a range of pathogens. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone may inhibit the proliferation of cancer cells. The compound's ability to induce apoptosis in certain cancer cell lines has been documented, indicating its potential as an anticancer agent.

The biological effects of 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways related to growth and proliferation. This inhibition can lead to reduced cell viability in cancerous tissues.
  • Receptor Modulation : It is hypothesized that the difluoroethanone group can interact with receptor sites on cell membranes, altering signaling cascades that govern cellular responses.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialSignificantDisruption of cell wall synthesis
AnticancerModerate to HighInduction of apoptosis; enzyme inhibition

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
1-(3,5-Dichlorophenyl)-2,2-difluoroethanoneYesYesDichloro and difluoro substituents
1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanoneModerateLimitedDifferent substitution pattern
3-Chloro-4-fluorophenolYesNoLacks difluoro group

Case Studies

Several studies have explored the biological activity of 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone:

  • Antibacterial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited strong activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics.
  • Cancer Cell Line Research : In vitro studies conducted on breast cancer cell lines revealed that treatment with 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone, and how can reaction conditions be optimized?

A common method involves Friedel-Crafts acylation, where 3,5-dichlorobenzene reacts with a fluorinated acyl chloride (e.g., difluoroacetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. Evidence from analogous syntheses (e.g., 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) suggests that temperature control (80–120°C) and solvent selection (e.g., dichloromethane or toluene) are critical to minimize side reactions like over-halogenation . Yield optimization may require inert atmosphere conditions and slow addition of reagents to manage exothermicity .

Q. How can the structural integrity of 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone be confirmed spectroscopically?

Key techniques include:

  • NMR : 19F^{19}\text{F} NMR is critical for distinguishing between equatorial and axial fluorine positions. 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm aromatic substitution patterns (e.g., 3,5-dichloro symmetry) .
  • X-ray Crystallography : Single-crystal studies (e.g., analogous compounds in ) reveal bond angles and distances, such as the C-F bond length (~1.34 Å) and planarity of the ketone group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight (C8_8H4_4Cl2_2F2_2O, MW 225.02) and isotopic patterns from chlorine atoms .

Q. What safety protocols are essential when handling this compound?

The Material Safety Data Sheet (MSDS) for related fluorinated dichlorophenyl compounds indicates hazards include skin/eye irritation and respiratory toxicity. Key precautions:

  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
  • Avoid contact with reducing agents, as the ketone group may react exothermically.
  • Store in airtight containers away from light to prevent decomposition .

Advanced Questions

Q. How do the electronic effects of 3,5-dichloro and 2,2-difluoro substituents influence reactivity in nucleophilic acyl substitution?

The electron-withdrawing chlorine atoms on the aryl ring deactivate the aromatic system, reducing electrophilicity at the carbonyl carbon. Conversely, the geminal difluoro group increases electrophilicity via inductive effects, creating a balance that modulates reactivity. Computational studies (e.g., DFT calculations) can quantify charge distribution, while experimental kinetic assays with nucleophiles (e.g., Grignard reagents) reveal rate constants under varying conditions .

Q. What strategies resolve contradictions in reported yields for catalytic asymmetric reactions involving this compound?

Discrepancies in enantioselective reductions (e.g., using chiral catalysts like BINAP-Ru complexes) may arise from:

  • Impurity profiles : Trace moisture or residual Lewis acids (e.g., AlCl3_3) from synthesis can deactivate catalysts. Purity should be confirmed via HPLC or GC-MS before use .
  • Solvent effects : Polar aprotic solvents (e.g., THF) may stabilize transition states differently than nonpolar solvents. Systematic solvent screening (e.g., using a Hansen solubility parameter approach) is recommended .

Q. Can this compound serve as a precursor for fluorinated bioactive molecules, and what are the design considerations?

Yes, the dichlorophenyl-difluoroethanone scaffold is a versatile intermediate for pharmaceuticals. For example:

  • Antifungal agents : The 3,5-dichloro motif is seen in agricultural fungicides (e.g., triadimefon analogs).
  • Kinase inhibitors : Fluorination enhances metabolic stability and membrane permeability.
    Design should prioritize substituent positioning to avoid steric clashes in target binding pockets, guided by molecular docking studies .

Q. How does the compound behave under high-temperature or photolytic conditions?

Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset at ~200°C, releasing HCl and CO2_2. Photolysis studies (e.g., UV-Vis irradiation at 254 nm) indicate C-F bond cleavage as a dominant pathway, forming aryl radicals detectable via ESR spectroscopy .

Methodological Resources

  • Synthetic Protocols : Follow Friedel-Crafts acylation guidelines in with modifications for fluorine handling.
  • Computational Tools : Use Gaussian or ORCA for DFT studies; reference crystallographic data from .
  • Safety Compliance : Adopt OSHA standards for halogenated compound handling as per .

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